2-Benzamidophenylboronic Acid
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Overview
Description
2-Benzamidophenylboronic Acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidophenylboronic Acid typically involves the reaction of phenylboronic acid with benzamide under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamidophenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Benzamidophenylboronic Acid has a wide range of applications in scientific research:
Biology: Employed in the development of sensors for detecting biomolecules, such as sugars and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Benzamidophenylboronic Acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications . The compound can also participate in catalytic cycles, such as those involving palladium in cross-coupling reactions .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Benzamide: An amide derivative of benzoic acid, used in various chemical reactions.
Uniqueness: 2-Benzamidophenylboronic Acid combines the properties of both boronic acids and amides, making it a versatile compound for various applications. Its ability to form reversible covalent bonds and participate in catalytic cycles sets it apart from simpler boronic acids and amides .
Properties
Molecular Formula |
C13H12BNO3 |
---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
(2-benzamidophenyl)boronic acid |
InChI |
InChI=1S/C13H12BNO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9,17-18H,(H,15,16) |
InChI Key |
BUUDYJUCVHCICR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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